Estrone β-D-glucuronide triacétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of estrone glucuronide derivatives, including those similar to Estrone β-D-Glucuronide Triacetate Methyl Ester, involves catalysis using boron trifluoride diethyl etherate with tetraacetylated glucuronic acid or corresponding imidates, indicating a complex multi-step synthetic route (B. Werschkun, Karin Gorziza, J. Thiem, 1999). The synthesis may also involve enzyme-assisted methods, utilizing liver microsomes from induced rats as a source of UDP-glucuronosyltransferases, which facilitate the conjugation process (T. Kuuranne, O. Aitio, M. Vahermo, E. Elovaara, R. Kostiainen, 2002).

Molecular Structure Analysis

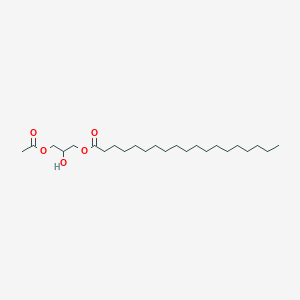

The molecular structure of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the estrone moiety linked to a glucuronic acid unit, which significantly impacts its chemical and physical properties. The structural analysis might reveal specific functional groups responsible for its reactivity and interactions, typically characterized by NMR spectroscopy and mass spectrometry in related compounds (T. Kuuranne et al., 2002).

Applications De Recherche Scientifique

Recherche en protéomique

L'estrone β-D-glucuronide triacétate de méthyle est utilisé dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier des cibles médicamenteuses potentielles et comprendre les processus biologiques complexes.

Science environnementale

Ce composé peut être utilisé en science environnementale, en particulier dans l'étude de la pollution de l'eau {svg_2}. Des chercheurs ont utilisé des composés similaires pour étudier l'adsorption de l'estrone et d'autres hormones de l'eau sur divers matériaux {svg_3}. Cette recherche est cruciale pour développer des méthodes efficaces pour éliminer ces polluants de l'eau.

Études sur les perturbateurs endocriniens

L'this compound peut être utilisé dans des études liées aux perturbateurs endocriniens {svg_4}. Les perturbateurs endocriniens sont des produits chimiques qui peuvent interférer avec le système endocrinien de l'organisme et produire des effets indésirables sur le développement, la reproduction, le système nerveux et l'immunité. Ce composé peut être utilisé pour comprendre comment ces perturbateurs agissent et comment ils peuvent être neutralisés.

Études sur le métabolisme

L'this compound est un métabolite de l'estrone {svg_5}. Il peut être utilisé dans des études liées au métabolisme, en particulier au métabolisme des hormones. Comprendre comment ces hormones sont métabolisées peut fournir des informations sur diverses conditions de santé et des traitements potentiels.

Mécanisme D'action

The mechanism of action of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, estrone glucuronide, a related compound, serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the protection of the hydroxyl groups of estrone, followed by glucuronidation and acetylation. The final step involves the methylation of the glucuronide group.", "Starting Materials": [ "Estrone", "Glucuronic acid", "Acetic anhydride", "Methanol", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide" ], "Reaction": [ "Protection of the hydroxyl groups of estrone using acetic anhydride and triethylamine in dimethylformamide", "Glucuronidation of the protected estrone using glucuronic acid, dicyclohexylcarbodiimide, and dimethylformamide", "Deprotection of the acetyl groups using sodium methoxide in methanol", "Acetylation of the glucuronide using acetic anhydride and triethylamine in dimethylformamide", "Methylation of the glucuronide using methyl iodide and potassium carbonate in dimethylformamide" ] } | |

Numéro CAS |

27537-72-0 |

Formule moléculaire |

C₃₁H₃₈O₁₁ |

Poids moléculaire |

586.63 |

Synonymes |

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)